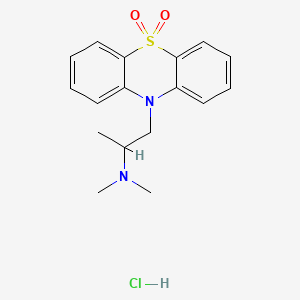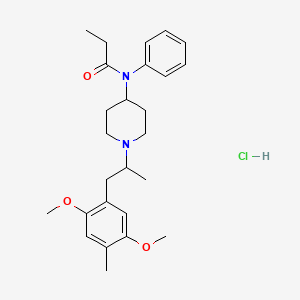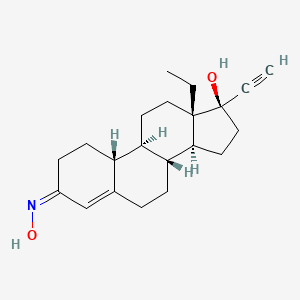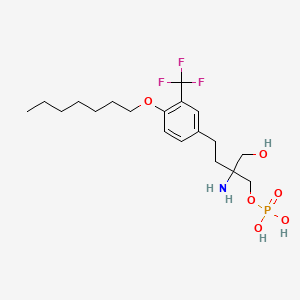
PQA-18, immunosuppressor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PQA-18 involves the prenylation of quinolinecarboxylic acid. The reaction conditions typically include the use of a prenylating agent such as prenyl bromide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of PQA-18 follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
PQA-18 undergoes various types of chemical reactions, including:
Oxidation: PQA-18 can be oxidized to form quinolinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert PQA-18 to its corresponding alcohol derivatives.
Substitution: PQA-18 can undergo substitution reactions where the prenyl group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various quinolinecarboxylic acid derivatives, alcohols, and substituted quinoline compounds .
科学的研究の応用
PQA-18 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in cell culture studies to investigate its effects on cell signaling and immune response.
Medicine: Explored for its potential use in treating autoimmune diseases and preventing transplant rejection.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
作用機序
PQA-18 exerts its immunosuppressive effects by inhibiting p21-activated kinase 2 (PAK2). This inhibition leads to a reduction in the production of interleukin-2, interleukin-4, interleukin-6, and tumor necrosis factor-alpha. The molecular targets include PAK2 and the signaling pathways involving Janus kinase 2 and signal transducer and activator of transcription 3 (STAT3) .
類似化合物との比較
Similar Compounds
FK-506 (Tacrolimus): Another immunosuppressor with a different mechanism of action.
Cyclosporine: A widely used immunosuppressor that inhibits calcineurin.
Tofacitinib: A Janus kinase inhibitor used in the treatment of autoimmune diseases
Uniqueness of PQA-18
PQA-18 is unique due to its specific inhibition of p21-activated kinase 2, which is not targeted by other immunosuppressors like FK-506 or Cyclosporine. This specificity allows for a different approach in modulating immune responses, potentially reducing side effects associated with broader immunosuppressive agents .
特性
分子式 |
C25H31NO4 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
3-methylbut-2-enyl 4,8-bis(3-methylbut-2-enoxy)quinoline-2-carboxylate |
InChI |
InChI=1S/C25H31NO4/c1-17(2)10-13-28-22-9-7-8-20-23(29-14-11-18(3)4)16-21(26-24(20)22)25(27)30-15-12-19(5)6/h7-12,16H,13-15H2,1-6H3 |
InChIキー |
APPXFGJVXDYNBO-UHFFFAOYSA-N |
正規SMILES |
CC(=CCOC1=CC=CC2=C1N=C(C=C2OCC=C(C)C)C(=O)OCC=C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 3,4-dimethylpent-2-enoate](/img/structure/B10775549.png)



![methyl 3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775572.png)
![(1R,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol](/img/structure/B10775580.png)
![[4-[(1R)-1-(4-piperidin-1-ylbutanoylamino)ethyl]phenyl] trifluoromethanesulfonate;hydrochloride](/img/structure/B10775588.png)

![N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]thiophene-2-sulfonamide](/img/structure/B10775602.png)
![(1S,8R)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol](/img/structure/B10775608.png)
![(2S,4R,6S)-2-[[(1R,3S,6R,8S,9R,11R,12R,14R,15S,16S)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775612.png)

